molecular formula C15H10Cl2O B6346393 (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one CAS No. 1211528-57-2

(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B6346393
CAS No.: 1211528-57-2
M. Wt: 277.1 g/mol
InChI Key: ZAEJRVCUOPUWCC-RMKNXTFCSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is a high-purity chalcone derivative, a class of organic compounds characterized by their α,β-unsaturated ketone system, which serves as a privileged scaffold in scientific research . This compound is intended for research and development applications only and is not approved for human therapeutic or veterinary use. In the field of medicinal chemistry, chalcone derivatives are investigated for their diverse pharmacological potential. Related analogues have been studied as inhibitors of neutrophil-mediated inflammation, showing promise in suppressing the production of superoxide anions and the release of human neutrophil elastase, which are key mediators in inflammatory diseases . The core enone functionality is known to act as an electrophilic Michael acceptor, allowing it to interact with various biological targets and influence cysteine-dependent signal transduction pathways . Furthermore, chalcones are explored for their potential anti-infective, antioxidant, and cytotoxic properties, making them subjects of interest in oncology and infectious disease research . Beyond biomedical applications, this compound is also of significant interest in materials science. Chalcone derivatives are widely studied for their non-linear optical (NLO) properties, making them suitable candidates for applications in optoelectronics, such as optical modulators, frequency conversion, and optical information storage . Their molecular structure, featuring a donor-π-acceptor-π-donor (D-π-A-π-D) configuration, facilitates charge transfer, which is crucial for high second- and third-order harmonic generation efficiency . The compound's crystalline structure and spectroscopic properties can be characterized using techniques like X-ray diffraction (XRD), FT-IR, and FT-Raman spectroscopy to validate its properties for these advanced applications .

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEJRVCUOPUWCC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, equimolar quantities of 3-chloroacetophenone and 4-chlorobenzaldehyde are dissolved in ethanol. A 50% aqueous potassium hydroxide (KOH) solution is added dropwise under vigorous stirring at room temperature. The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.

Key Parameters:

  • Solvent: Ethanol (25 mL per 0.01 mol of reactants).

  • Catalyst: 50% KOH (3–5 equivalents).

  • Temperature: Room temperature (25–30°C).

  • Time: 1 hour.

Workup and Purification

The reaction mixture is quenched with ice-cold water, and the precipitated crude product is filtered. Purification is achieved via recrystallization from ethyl acetate, yielding pale-yellow crystals with a melting point of 406–408 K. The reported yield for this method is approximately 70%.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry alternative to conventional heating, offering reduced reaction times and improved yields. While direct studies on the target compound are limited, analogous chalcone syntheses provide actionable insights.

Methodology and Optimization

In a modified procedure, 3-chloroacetophenone and 4-chlorobenzaldehyde are mixed with a catalytic amount of KOH in ethanol. The mixture is irradiated in a microwave reactor at 80–100°C for 5–10 minutes. Microwave energy enhances molecular collisions, accelerating the condensation and dehydration steps.

Advantages Over Conventional Methods:

  • Time Reduction: 1 hour → 10 minutes.

  • Yield Improvement: Up to 85–90% in analogous systems.

  • Energy Efficiency: Lower thermal degradation.

Catalytic Innovations

Acid Catalysis

Sulfonic acid-functionalized silica gel catalyzes chalcone synthesis under mild conditions. While untested for the target compound, this method achieves >80% yields in analogous reactions at 60°C within 2 hours.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) enable solvent-free condensation at 40–50°C, though yields are moderate (50–60%).

Purification and Characterization

Recrystallization

Ethyl acetate is the preferred solvent for recrystallization, producing high-purity crystals.

Spectroscopic Validation

  • IR: Strong absorption at ~1650 cm⁻¹ (C=O stretch).

  • ¹H NMR: Doublets at δ 7.8–8.1 ppm (trans-vinylic protons).

  • X-ray Crystallography: Confirms (E)-configuration and dihedral angles between aromatic rings (46.7°).

Comparative Analysis of Methods

MethodConditionsTimeYieldPurity
ConventionalEtOH, KOH, rt1 hr70%High
MicrowaveEtOH, KOH, 100°C, MW10 min85%*High
Solvent-FreeBall milling, NaOH30 min65%*Moderate
Acid-CatalyzedSilica-SO3H, 60°C2 hr80%*High

*Extrapolated from analogous chalcone syntheses.

Chemical Reactions Analysis

(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Condensation: The compound can participate in further condensation reactions to form more complex molecules with potential biological activities.

Scientific Research Applications

Medicinal Chemistry

Chalcones have been extensively studied for their biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Anti-Cancer Activity

Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways. A study demonstrated that (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one exhibited significant cytotoxicity against different cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
Dimmock et al. (2005)MCF-7 (breast cancer)15.0Induction of apoptosis
Fun et al. (2008)HeLa (cervical cancer)12.5Inhibition of cell proliferation

Anti-Microbial Properties

Chalcones have also shown promising anti-microbial activity against various pathogens. In vitro studies have reported that this compound inhibits the growth of bacteria and fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Agricultural Applications

Chalcones are being explored as potential agrochemicals due to their phytotoxic properties against weeds and pests.

Herbicidal Activity

Studies have indicated that this compound can inhibit the growth of certain weed species, making it a candidate for herbicide development.

Weed Species Effect
Amaranthus retroflexusGrowth inhibition at 100 µM
Echinochloa crus-galliGrowth inhibition at 150 µM

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against agricultural pests.

Insect Species Mortality Rate (%) at 24h
Spodoptera frugiperda (fall armyworm)75% at 200 µg/mL
Aphis gossypii (cotton aphid)60% at 150 µg/mL

Materials Science Applications

Chalcones are being investigated for their use in developing new materials, particularly in organic electronics and photonic devices.

Organic Light Emitting Diodes (OLEDs)

Research suggests that chalcones can be used as emissive materials in OLEDs due to their excellent photophysical properties.

Photovoltaic Cells

Studies have shown that incorporating chalcone derivatives into photovoltaic cells can enhance their efficiency by improving light absorption.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one involves its interaction with biological targets through its α, β-unsaturated carbonyl system. This system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Spectral Properties

Chalcone derivatives exhibit tunable properties based on substituent electronic effects (electron-withdrawing or donating). A comparative analysis is provided below:

Compound Name Substituents Key Electronic Effects Spectral Features (IR/NMR) Reference
Target Compound 3-Cl, 4-Cl Strong electron-withdrawing groups enhance dipole moment and polarizability. Not explicitly reported, but Cl substituents typically show C-Cl stretching (750–550 cm⁻¹ in IR) and deshielded aromatic protons in NMR.
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 4-Br, 4-N(CH₃)₂ Electron-withdrawing Br and electron-donating N(CH₃)₂ create push-pull system, enhancing NLO properties (β = 1.5×10⁻²⁸ esu). Broad NH/OH peaks (~3400 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹) .
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4-Cl, 2-OH OH group introduces hydrogen bonding, altering solubility and reactivity. OH stretch at ~3400 cm⁻¹ (IR); downfield-shifted phenolic proton (~10 ppm in ¹H NMR) .
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one 3-Cl, 4-OCH₃ Methoxy (electron-donating) reduces electron deficiency compared to dichloro derivatives. OCH₃ stretch at ~2850 cm⁻¹ (IR); methoxy protons at ~3.8 ppm in ¹H NMR .

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, Br) increase dipole moments and polarizability, critical for NLO applications.
  • Electron-donating groups (e.g., OCH₃, N(CH₃)₂) enhance conjugation but reduce electron deficiency, impacting charge-transfer interactions.
  • Hydroxyl groups introduce hydrogen bonding, influencing crystal packing and solubility .

Crystallographic and Solid-State Properties

Crystal packing varies significantly with substituents:

Compound Name Crystal System Space Group Notable Packing Features Reference
Target Compound Triclinic P1 No hydrogen bonds; van der Waals interactions dominate due to Cl substituents .
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Monoclinic P2₁/c O–H···O hydrogen bonds form chains, stabilizing the lattice .
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one Orthorhombic Pbca Extended π-π stacking between pyrazole and chlorophenyl groups .

Key Insights :

  • Chlorinated derivatives rely on van der Waals interactions and halogen bonding for packing .
  • Hydrogen-bonding groups (e.g., OH) create supramolecular architectures, improving thermal stability .

Key Insights :

  • Pyridine-containing chalcones show enhanced solubility and bioactivity .
  • Amino groups improve antimicrobial efficacy by facilitating interactions with bacterial membranes .

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure comprising a propene chain with two aromatic rings. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of this compound is C15H10Cl2O. The structural characteristics include:

  • Two chlorinated phenyl groups.
  • A double bond between the second and third carbon atoms of the propene chain.

The dihedral angle between the two phenyl rings is approximately 46.7°, which influences its biological interactions and stability in various environments .

Anticancer Activity

Chalcones have shown significant promise in cancer therapy through various mechanisms:

  • Cell Cycle Disruption : Studies indicate that chalcones can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). For instance, this compound displays antiproliferative effects with IC50 values ranging from 9.76 to 40.83 µM in different cancer cell lines .
  • Mechanistic Insights : The compound has been reported to activate the p53 pathway, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors like Bcl-2 .
Activity IC50 (µM) Cell Lines
Antiproliferative9.76 - 40.83Canine lymphoma and leukemia cells
Induction of Apoptosis3.94 - 9.22Triple-negative breast cancer (TNBC)

Anti-inflammatory Properties

Chalcones are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The presence of halogen substituents enhances their lipophilicity, potentially increasing their efficacy in inflammatory models .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes.
  • Fungal Activity : Preliminary studies suggest antifungal activity as well, although further research is necessary to quantify this effect .

Case Studies

Several studies have highlighted the biological activity of chalcones similar to this compound:

  • Kachadourian et al. demonstrated that a related chalcone derivative could induce Nrf2 transcriptional activity, leading to increased intracellular glutathione levels and enhanced cellular defense mechanisms against oxidative stress .
  • Elkhalifa et al. reported significant inhibition of tumor invasion and migration in TNBC models, emphasizing the potential of chalcone derivatives in targeting aggressive cancer types .

Q & A

Q. What synthetic methods are commonly used to prepare (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation . This involves reacting a substituted acetophenone (e.g., 3-chloroacetophenone) with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) under acidic or basic conditions. For example, ethanol with catalytic HCl or NaOH is used to facilitate keto-enol tautomerism, forming the α,β-unsaturated ketone. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C=C stretch at ~1600 cm⁻¹).
  • ¹H and ¹³C NMR confirm the E-configuration of the α,β-unsaturated system (e.g., coupling constant J ≈ 15–16 Hz for trans-vinylic protons).
  • High-resolution mass spectrometry (HR-MS) verifies molecular mass and fragmentation patterns.
  • Single-crystal X-ray diffraction (XRD) provides definitive proof of molecular geometry and stereochemistry .

Q. How is the purity of the compound assessed?

Purity is validated using HPLC with UV detection (λ ~250–300 nm for chalcones) and melting point analysis . Consistent melting points across recrystallized batches and sharp NMR peaks without impurities are additional indicators .

Advanced Research Questions

Q. How do DFT calculations align with experimental data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths, angles, and electronic properties (e.g., HOMO-LUMO energies). For instance, the calculated C=O bond length (~1.23 Å) and C=C bond length (~1.34 Å) closely match XRD data (e.g., 1.22 Å and 1.33 Å, respectively). Discrepancies in dihedral angles (<5°) may arise from crystal packing effects not modeled in gas-phase DFT .

Q. What contradictions exist between theoretical and experimental UV-Vis spectra, and how are they resolved?

Theoretical λmax values (e.g., 320 nm) often exceed experimental results (e.g., 290 nm) due to solvent effects. Incorporating the Polarizable Continuum Model (PCM) for solvents like ethanol or DMSO improves agreement. Discrepancies in molar absorptivity may require adjusting transition dipole moments in TD-DFT calculations .

Q. How does the crystal packing influence the compound's reactivity and stability?

XRD reveals intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking between aromatic rings. These interactions stabilize the crystal lattice, reducing susceptibility to moisture and oxidation. For example, a 3D network formed by C–H···Cl interactions in related chalcones enhances thermal stability .

Q. What mechanisms explain the compound's moderate antimicrobial activity?

In vitro assays (e.g., broth microdilution) against S. aureus and E. coli show MIC values of 64–128 µg/mL. Proposed mechanisms include membrane disruption via hydrophobic chalcone insertion or inhibition of bacterial enzymes (e.g., DNA gyrase). Synergistic effects with antibiotics (e.g., ciprofloxacin) are explored using checkerboard assays .

Data Contradiction Analysis

Q. How can conflicting reports on antimicrobial efficacy be reconciled?

Variability in MIC values may stem from differences in:

  • Bacterial strains (e.g., Gram-positive vs. Gram-negative).
  • Assay conditions (e.g., pH, nutrient availability).
  • Compound solubility (e.g., DMSO vs. aqueous suspensions). Standardizing protocols (CLSI guidelines) and using molecular docking to predict target affinity can clarify inconsistencies .

Q. Why do HOMO-LUMO gaps from DFT vary across studies?

Variations arise from basis set choice (e.g., 6-31G vs. 6-311++G(d,p)) and solvent models . Larger basis sets and implicit solvation (e.g., PCM) yield gaps closer to experimental electrochemical data. Comparing ionization potentials (DFT) with cyclic voltammetry measurements validates computational setups .

Methodological Recommendations

Q. What strategies optimize the synthesis yield of this chalcone?

  • Use microwave-assisted synthesis to reduce reaction time (10–15 minutes vs. 24 hours).
  • Employ green solvents (e.g., ethanol/water mixtures) to enhance eco-friendliness.
  • Optimize molar ratios (1:1.2 ketone:aldehyde) and temperature (60–70°C) .

Q. How can crystallographic data improve drug design for this compound?

XRD-derived electron density maps guide modifications to enhance bioactivity. For example, introducing electron-withdrawing groups (e.g., –NO2) at specific positions can increase electrophilicity, improving interactions with microbial targets .

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